3-Iodothyronamine Hydrochloride

Overview

Description

3-Iodothyronamine hydrochloride is a derivative of thyroid hormone, specifically a metabolite of thyroxine. It is an endogenous amine that has been detected in various tissues and human blood. This compound is known for its significant biological effects, which are largely opposite to those of thyroid hormones. It is a high-affinity ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor .

Mechanism of Action

Target of Action

3-Iodothyronamine (3T1AM) is an endogenous high-affinity ligand of the trace amine-associated receptor 1 (TAAR1), detected in mammals in many organs, including the brain . TAAR1, a G protein–coupled receptor (GPCR), was identified as the first target and effector of 3T1AM action . It also interacts with other TAAR family members, several aminergic receptors, and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum 3T1AM-binding protein apolipoprotein B100 .

Mode of Action

3T1AM stimulates TAAR1 with nanomolar affinity . It also interacts with alpha2A adrenergic receptors . The activation of TAAR1 by 3T1AM results in the production of large amounts of cAMP . This interaction with its targets leads to various changes in the body, which are discussed in the following sections.

Biochemical Pathways

3T1AM exerts actions partly opposite to and distinct from known functions of thyroid hormones . It favors fatty acid over glucose catabolism, increases ketogenesis, and increases blood glucose . Similar responses are elicited by intracerebral infusion, which inhibits insulin secretion and stimulates glucagon secretion . 3t1am administration increases ketogenesis and gluconeogenesis also in hepatic cell lines and in perfused liver preparations, providing evidence for a peripheral action .

Pharmacokinetics

It has been observed that when injected to mice, both 3t1am and its corresponding 3-methylbiaryl-methane analog sg-2 produced memory-enhancing and hyperalgesic effects . Both compounds appeared to rely on the action of ubiquitous enzymes monoamine oxidase (MAO) to produce the corresponding oxidative metabolites that were then able to activate the histaminergic system .

Result of Action

The activation of TAAR1 by 3T1AM results in decreased body temperature and cardiac output . It also produces remarkable metabolic, anapyrexic, cytoprotective, and brain effects . In the central nervous system, 3T1AM behaves as a neuromodulator, affecting adrenergic and/or histaminergic neurons . Intracerebral 3T1AM administration favors learning and memory, modulates sleep and feeding, and decreases the pain threshold .

Biochemical Analysis

Biochemical Properties

3-Iodothyronamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is a high-affinity ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. Activation of TAAR1 by this compound leads to the production of cyclic AMP (cAMP), which is involved in various signaling pathways . Additionally, this compound interacts with α2A adrenergic receptors, modulating neurotransmitter release and membrane transport .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce body temperature, heart rate, and metabolism when administered to rodents . This compound influences cell signaling pathways by targeting extracellular receptors such as TAAR1 and α2A adrenergic receptors . It also modulates gene expression and cellular metabolism, impacting processes like lipid and glucose utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific receptors and modulation of neurotransmitter transport. It targets TAAR1 and α2A adrenergic receptors, leading to changes in cAMP levels and neurotransmitter release . Additionally, this compound serves as a substrate for membrane transport cellular uptake machinery, influencing the transport of neurotransmitters . These interactions result in various physiological effects, including reduced cardiac output and altered metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known to induce rapid and profound reductions in body temperature, heart rate, and metabolism shortly after administration . Over time, its stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound undergoes oxidative deamination to 3-iodothyroacetic acid in cardiomyocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low dosages, it increases endogenous tissue concentration and elicits metabolic and neurological responses . Higher dosages can lead to toxic or adverse effects, such as hypothermia and reduced cardiac contractility . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the deiodination and decarboxylation of endogenous thyroxine . It activates TAAR1 at nanomolar concentrations, influencing thyroid hormone actions such as body temperature, heart rate, and cardiac output . Additionally, it affects metabolic flux by favoring fatty acid over glucose catabolism and increasing ketogenesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to inhibit the uptake of thyroid hormones via the monocarboxylate transporter 8 (MCT8) and interacts with monoamine transporters . This compound accumulates in various tissues, including the heart, liver, kidney, and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is taken up by cells through Na±dependent transport and accumulates in specific compartments, such as mitochondria . This localization is essential for its interaction with mitochondrial proteins and the modulation of cellular metabolism . Additionally, post-translational modifications may direct this compound to specific organelles, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodothyronamine hydrochloride is synthesized through enzymatic deiodination and decarboxylation of thyroid hormones. The process involves the removal of iodine atoms and the carboxyl group from the parent thyroid hormone molecule .

Industrial Production Methods: The industrial production of this compound involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Iodothyronamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and interaction with different molecular targets .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Halogenation reactions often involve reagents like iodine and bromine.

Major Products: The major products formed from these reactions include various iodinated derivatives and deiodinated metabolites, which have distinct biological activities .

Scientific Research Applications

3-Iodothyronamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used to study the metabolic pathways of thyroid hormones and their derivatives.

Biology: The compound is employed in research on metabolic regulation, energy homeostasis, and thermogenesis.

Medicine: It has potential therapeutic applications in treating metabolic disorders, obesity, and neurodegenerative diseases.

Industry: The compound is used in the development of new pharmacological agents and diagnostic tools.

Comparison with Similar Compounds

3,5,3’-Triiodothyronine (T3): A thyroid hormone with distinct biological effects.

Thyroxine (T4): The parent hormone from which 3-Iodothyronamine is derived.

3-Iodothyroacetic Acid: A metabolite of 3-Iodothyronamine with different biological activities.

Uniqueness: 3-Iodothyronamine hydrochloride is unique due to its ability to exert effects that are largely opposite to those of thyroid hormones. It modulates metabolic pathways, favoring lipid utilization over glucose catabolism, and has significant potential in therapeutic applications .

Properties

IUPAC Name |

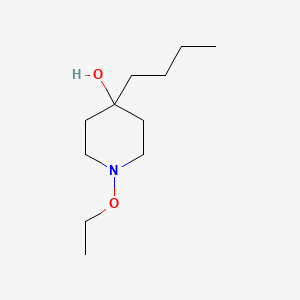

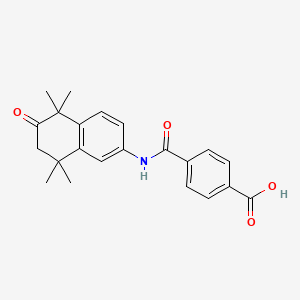

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKVVMXTPQCCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675978 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-64-6, 712349-95-6 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodothyronamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)

![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7beta)- (9CI)](/img/new.no-structure.jpg)